molecular formula C14H30 B14626092 Dodecane, 3-ethyl CAS No. 57297-82-2

Dodecane, 3-ethyl

Cat. No.: B14626092
CAS No.: 57297-82-2
M. Wt: 198.39 g/mol
InChI Key: RPDFRSKJKOQCIT-UHFFFAOYSA-N
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Description

Dodecane, 3-ethyl: is a branched alkane with the molecular formula C14H30. It is a hydrocarbon consisting of a dodecane backbone with an ethyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dodecane, 3-ethyl can be achieved through various synthetic routes. One common method involves the alkylation of dodecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecene in the presence of ethylene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as palladium or platinum supported on carbon .

Chemical Reactions Analysis

Types of Reactions: Dodecane, 3-ethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2), bromine (Br2) with UV light or radical initiators

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: No significant change as it is already saturated

    Substitution: Halogenated alkanes (e.g., 3-chlorododecane, 3-bromododecane)

Scientific Research Applications

Dodecane, 3-ethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecane, 3-ethyl primarily involves its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to dissolve non-polar substances, making it useful in various applications .

Comparison with Similar Compounds

Uniqueness: Dodecane, 3-ethyl is unique due to the specific position of the ethyl group on the third carbon atom, which can influence its physical and chemical properties compared to other isomers. This positional isomerism can affect its boiling point, melting point, and reactivity in chemical reactions .

Properties

CAS No.

57297-82-2

Molecular Formula

C14H30

Molecular Weight

198.39 g/mol

IUPAC Name

3-ethyldodecane

InChI

InChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3

InChI Key

RPDFRSKJKOQCIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)CC

Origin of Product

United States

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